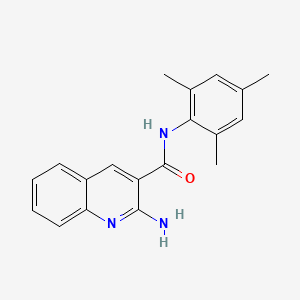
HUMAN BETACELLULIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betacellulin (BTC) is a protein in humans encoded by the BTC gene located on chromosome 4 at locus 4q13-q21 . It is part of the Epidermal Growth Factor (EGF) family and functions as a ligand for the epidermal growth factor receptor (EGFR) . BTC is predominantly expressed in the human pancreas and induces the differentiation of a pancreatic acinar cell line into insulin-secreting cells .
Synthesis Analysis
BTC is synthesized as a 178 amino acid transmembrane precursor protein that is proteolytically cleaved into an 80 amino acid mature protein . It is produced in several tissues, including the pancreas, small intestine, and in certain tumor cells . BTC is synthesized in a wide range of tissues in the adult body and in a large number of cultured cells, including smooth muscle cells and epithelial cells .Molecular Structure Analysis
BTC-la represents the glycosylated, intact molecule composed of 80 amino acid residues . BTC-lb is a truncated molecule lacking 12 amino acid residues from the amino terminus of BTC-la . BTC-2 was found to be a 50-amino acid molecule .Chemical Reactions Analysis
BTC molecules were essentially identical as judged by their mitogenicity on Balb/c 3T3 fibroblasts . BTC and EGF were equipotent in stimulating Balb/c 3T3 cell proliferation and rat mesangial cell Ca2+ mobilization as well as in inhibiting the growth of human epidermoid carcinoma A431 cells .Mécanisme D'action
BTC signals through EGF receptor and ERBB4 . It activates ERK and AKT pathways, which induces neural stem cell proliferation and prevents spontaneous differentiation in culture . BTC stimulates the expansion of neural stem cells, transit-amplifying cells, and neuroblasts derived from subventricular zone and dentate gyrus .
Safety and Hazards
Orientations Futures
BTC has a physiologically important role in the endocrine pancreas . It induces the differentiation of a pancreatic acinar cell line into insulin-secreting cells . Administration of recombinant human BTC improved glucose tolerance in a mouse model by increasing beta-cell volume, primarily through accelerated neogenesis from ductal lining cells . This suggests that BTC could have potential therapeutic applications in the treatment of diabetes .
Propriétés
Numéro CAS |
163150-12-7 |
|---|---|
Nom du produit |
HUMAN BETACELLULIN |
Formule moléculaire |
C10H8FNO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




